2-(15N)azanyl-5-methylbenzenesulfonic acid
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Overview
Description
2-(15N)azanyl-5-methylbenzenesulfonic acid is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of benzenesulfonic acid, where the amino group is labeled with nitrogen-15 (^15N). This labeling allows researchers to study metabolic pathways, reaction mechanisms, and other biochemical processes with greater precision.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl-5-methylbenzenesulfonic acid typically involves the introduction of the ^15N isotope into the amino group of 5-methylbenzenesulfonic acid. One common method is the nitration of toluene to produce 4-nitrotoluene, followed by sulfonation to yield 4-nitrotoluene-3-sulfonic acid. The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. The final step involves the incorporation of the ^15N isotope .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl-5-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (sulfuric acid and nitric acid) are employed.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-(15N)azanyl-5-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in diagnostic imaging and as a reference standard in mass spectrometry.
Industry: Applied in the development of new materials and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 2-(15N)azanyl-5-methylbenzenesulfonic acid involves its incorporation into biochemical pathways where nitrogen is a key element. The ^15N isotope acts as a tracer, allowing researchers to follow the movement and transformation of nitrogen within a system. This helps in understanding metabolic processes, enzyme activities, and the interaction of nitrogen-containing compounds with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylbenzenesulfonic acid: The non-labeled version of the compound.
4-aminotoluene-3-sulphonic acid: Another sulfonic acid derivative with an amino group.
Benzenesulfonic acid: The parent compound without any substituents.
Uniqueness
The uniqueness of 2-(15N)azanyl-5-methylbenzenesulfonic acid lies in its stable isotope labeling, which provides a powerful tool for tracing and studying nitrogen-related processes. This makes it particularly valuable in research areas where precise tracking of nitrogen atoms is essential .
Properties
Molecular Formula |
C7H9NO3S |
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Molecular Weight |
188.21 g/mol |
IUPAC Name |
2-(15N)azanyl-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,8H2,1H3,(H,9,10,11)/i8+1 |
InChI Key |
LTPSRQRIPCVMKQ-VJJZLTLGSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[15NH2])S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)N)S(=O)(=O)O |
Origin of Product |
United States |
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